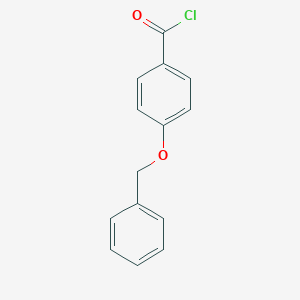

4-(Benzyloxy)benzoyl chloride

Description

Contextualizing 4-(Benzyloxy)benzoyl Chloride within Benzoyl Chloride Chemistry

To appreciate the role of this compound, it is essential to first understand the broader class of compounds to which it belongs: acyl chlorides and, more specifically, substituted benzoyl chlorides.

General Overview of Acyl Chlorides in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are considered reactive derivatives of carboxylic acids and are highly valued in organic synthesis for their ability to readily introduce acyl groups into other molecules. numberanalytics.com This high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, rendering this carbon highly electrophilic and susceptible to attack by nucleophiles. chemistrystudent.com

The primary reaction of acyl chlorides is nucleophilic acyl substitution, where a nucleophile replaces the chlorine atom. numberanalytics.com This fundamental transformation allows for the synthesis of a wide array of other functional groups, including:

Esters: through reaction with alcohols or phenols. savemyexams.comsavemyexams.com

Amides: through reaction with ammonia (B1221849) or amines. savemyexams.comsavemyexams.com

Anhydrides: through reaction with a carboxylate salt. wikipedia.org

Acyl chlorides are typically prepared from their corresponding carboxylic acids using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. wikipedia.orgnumberanalytics.com Due to their reactivity with water, these reactions must be carried out under anhydrous conditions. chemistrystudent.com

Specific Role and Reactivity of Substituted Benzoyl Chlorides

Benzoyl chloride, the simplest aromatic acyl chloride, consists of a benzene (B151609) ring attached to an acyl chloride group. wikipedia.org Substituted benzoyl chlorides, like this compound, feature additional functional groups on the benzene ring. These substituents can significantly influence the reactivity of the acyl chloride group through electronic and steric effects.

For instance, electron-donating groups can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack. Conversely, electron-withdrawing groups can enhance reactivity. uad.ac.id The position of the substituent on the aromatic ring is also crucial. In the case of 4-substituted benzoyl chlorides, the substituent is in the para position, which can exert strong electronic effects on the reaction center. orgsyn.org

Substituted benzoyl chlorides are valuable intermediates in the synthesis of a diverse range of compounds, including pharmaceuticals, dyes, polymers, and agrochemicals. wikipedia.orggoogle.com The presence of the benzyloxy group in this compound, for example, not only modifies its reactivity but also introduces a bulky, aromatic ether functionality that can be leveraged in the design of complex molecules. cymitquimica.com This group can also enhance the solubility of the molecule in organic solvents. cymitquimica.com

Research Significance and Interdisciplinary Relevance of this compound

The unique properties of this compound have led to its application in several key areas of scientific research, demonstrating its interdisciplinary importance.

Contributions to Synthetic Methodology Development

This compound serves as a key reagent in the development of new synthetic methods. A common synthesis route for this compound involves the reaction of 4-(benzyloxy)benzoic acid with a chlorinating agent like oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). chemicalbook.com

The reactivity of the acyl chloride functional group allows for its participation in a variety of coupling reactions. cymitquimica.com For example, it is used in esterification and amidation reactions to introduce the 4-(benzyloxy)benzoyl moiety into a target molecule. cymitquimica.com Research has also explored the kinetics of its reactions, such as methanolysis, to understand the influence of the benzyloxy substituent on the reaction mechanism and rate, comparing it to other substituted benzyl (B1604629) and benzoyl chlorides. rsc.org

Importance in Pharmaceutical and Medicinal Chemistry Research

The 4-(benzyloxy)benzoyl scaffold is a recurring motif in molecules with interesting biological activities. Consequently, this compound is a crucial building block in medicinal chemistry for the synthesis of potential therapeutic agents.

Research has shown that derivatives of this compound exhibit a range of biological effects. For instance, it has been used in the synthesis of N-benzoyl-2-hydroxybenzamides, which have been evaluated for their activity against various protozoan parasites, including those that cause malaria and leishmaniasis. nih.gov Furthermore, substituted 4-benzyloxy-benzoic acid amide derivatives have been investigated for the treatment of diseases associated with Cold Menthol Receptor 1 (CMR-1) activity, such as urological disorders and chronic pain. google.com It has also been utilized in the synthesis of aminoalkanol derivatives that have been preliminarily evaluated for anticonvulsant activity. researchgate.net

Applications in Materials Science and Polymer Chemistry Research

The properties of this compound also lend themselves to applications in materials science. The rigid benzoyl core and the benzyloxy group can be incorporated into polymers to influence their thermal stability and other physical properties. smolecule.com For example, substituted benzoyl chlorides are used as intermediates for producing plastics. google.com The compound has been used in the synthesis of liquid crystals, where the specific molecular architecture contributes to the formation of mesomorphic phases. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEKEZSKMGHZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396123 | |

| Record name | 4-(benzyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-50-6 | |

| Record name | 4-(benzyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxybenzoylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 4 Benzyloxy Benzoyl Chloride and Its Derivatives

Established Synthetic Routes to 4-(Benzyloxy)benzoyl Chloride

The conversion of 4-Benzyloxybenzoic acid to its acyl chloride is a standard transformation in organic synthesis. This is typically achieved by reacting the carboxylic acid with a chlorinating agent. Oxalyl chloride and thionyl chloride are among the most frequently used reagents for this purpose.

The reaction with oxalyl chloride is often performed in a solvent like dichloromethane (B109758) at room temperature. chemicalbook.com A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction. chemicalbook.comchemicalbook.com The reaction proceeds with the evolution of carbon monoxide and carbon dioxide gases, driving the equilibrium forward to yield the desired acid chloride in high purity and quantity. chemicalbook.comorgsyn.org

Alternatively, thionyl chloride can be used, often in a solvent such as trichloroethylene, and the reaction is typically driven by heating under reflux for several hours. prepchem.com Upon completion, the excess thionyl chloride and solvent are removed by evaporation, and the resulting this compound can be purified by recrystallization. prepchem.com While effective, this method can require higher temperatures and longer reaction times compared to the oxalyl chloride method.

Table 1: Comparison of Chlorinating Agents for Synthesis of this compound

| Parameter | Oxalyl Chloride Method | Thionyl Chloride Method |

|---|---|---|

| Primary Reagent | Oxalyl chloride ((COCl)₂) | Thionyl chloride (SOCl₂) |

| Catalyst | N,N-dimethylformamide (DMF) chemicalbook.com | Often not required, but DMF can be used google.comgoogle.com |

| Typical Solvent | Dichloromethane (CH₂Cl₂) chemicalbook.comchemicalbook.com | Trichloroethylene, Toluene, or neat prepchem.comgoogle.com |

| Temperature | Room temperature (20-25°C) chemicalbook.comorgsyn.org | Reflux (elevated temperature) prepchem.comgoogle.com |

| Reaction Time | Typically 1-2 hours chemicalbook.comchemicalbook.com | Several hours (e.g., 3 hours) prepchem.com |

| Byproducts | CO, CO₂, HCl orgsyn.org | SO₂, HCl youtube.com |

| Yield | Quantitative chemicalbook.comchemicalbook.com | High |

In cases where 4-Benzyloxybenzoic acid is not the starting material, multi-step synthetic sequences are employed. A representative approach for a structurally similar compound, 4-phenoxybenzoyl chloride, starts from a more basic raw material like diphenyl ether. google.com This process involves three main stages:

Acylation: The initial step is a Friedel-Crafts acylation of the starting aromatic ether. For instance, reacting diphenyl ether with an acylating agent in the presence of a Lewis acid catalyst introduces a ketone functional group, forming an intermediate like 4-phenoxyacetophenone. google.com

Oxidation: The ketone intermediate is then oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as potassium hypochlorite (B82951) or sodium hypochlorite, to convert the acetyl group into a carboxyl group, yielding 4-phenoxybenzoic acid. google.com

Chlorination: The final step is the conversion of the synthesized carboxylic acid to the target acid chloride, 4-phenoxybenzoyl chloride, using a chlorinating agent like oxalyl chloride or thionyl chloride, as described in the previous section. google.com

This multi-step approach offers flexibility by allowing the construction of the core molecular framework from simpler, more accessible precursors.

Innovations in Synthetic Strategies for this compound Derivatives

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and selective methods for preparing this compound derivatives. These innovations often draw from the principles of green chemistry and advanced catalysis.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. ucla.eduwjpmr.com In the context of synthesizing benzoyl chloride derivatives, this has led to the exploration of alternative energy sources like microwave and ultrasonic irradiation. tandfonline.combohrium.com

Ultrasound-assisted synthesis has emerged as a powerful green technique. nih.gov The application of ultrasonic irradiation can dramatically accelerate chemical reactions, reducing reaction times from hours to minutes. nih.govchemmethod.com This acceleration is attributed to the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. chemmethod.com For benzoylation reactions, ultrasound assistance has been shown to significantly shorten reaction times and often leads to higher yields and product purity compared to conventional heating methods. chemmethod.com Furthermore, these methods can sometimes be performed under solvent-free conditions, which is a major advantage in reducing chemical waste. tandfonline.comscispace.com

The formation of the benzyloxy ether linkage is a key step in the synthesis of the precursor, 4-benzyloxybenzoic acid. Phase-transfer catalysis (PTC) is a highly effective methodology for conducting reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). researchgate.net

In the context of benzylation, PTC is used for the O-alkylation of phenolic compounds. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336), transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with benzyl (B1604629) chloride. researchgate.netresearchgate.net This technique avoids the need for anhydrous solvents and strong, hazardous bases. An advanced application is the liquid-liquid-liquid (L-L-L) PTC system, where the catalyst forms a third, catalyst-rich phase between the aqueous and organic layers. This allows for 100% selectivity for O-alkylation over C-alkylation and enables the catalyst to be easily recycled multiple times, enhancing the economic and environmental viability of the process. researchgate.net

Achieving high selectivity is a central goal in modern organic synthesis. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the control of the position of a chemical bond formation.

In the synthesis of complex benzyloxy-containing molecules, advanced catalytic systems are employed to achieve this control. For example, heterogeneous catalysts like zeolites can be used in the Friedel-Crafts benzylation of aromatic compounds. researchgate.net The defined pore structure of zeolites can impart shape selectivity, favoring the formation of specific isomers and minimizing the production of unwanted byproducts. researchgate.net

Another frontier is the use of biocatalysis. Engineered enzymes, such as unspecific peroxygenases (UPOs), have been developed to perform highly chemo- and regioselective oxyfunctionalization reactions on aromatic and benzylic carbons. nih.gov By modifying the enzyme's active site through protein engineering, researchers can direct the oxidation to a specific carbon atom of a complex molecule, such as selectively hydroxylating a benzylic position without affecting the aromatic ring. nih.gov These enzymatic methods offer unparalleled selectivity under mild, environmentally friendly conditions.

Mechanistic Investigations of Synthesis Reactions

The synthesis of this compound is a multi-step process that typically involves the formation of a benzyl ether followed by the conversion of a carboxylic acid to an acyl chloride. Mechanistic investigations into these reactions are crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities.

The conversion of 4-(benzyloxy)benzoic acid into this compound is a standard transformation in organic synthesis, typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.com The mechanisms for these reagents, while achieving the same outcome, proceed through different intermediates.

When thionyl chloride is used, the reaction begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of thionyl chloride. jove.com This step forms an intermediate that subsequently loses a chloride ion. A deprotonation event follows, leading to the formation of a reactive chlorosulfite intermediate, which contains a good leaving group. jove.com The final step involves a nucleophilic attack by the released chloride ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating sulfur dioxide and a chloride ion to yield the final this compound product. jove.com The formation of gaseous by-products, sulfur dioxide and hydrogen chloride, helps to drive the reaction to completion. researchgate.net

Alternatively, reagents like oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), are used. In a specific synthesis, oxalyl chloride was added to a suspension of 4-benzyloxybenzoic acid with a catalytic amount of DMF, leading to a quantitative yield of the acyl chloride after two hours at room temperature. chemicalbook.com

The mechanism with phosphorus pentachloride (PCl₅) involves the attack of the carboxylic acid on the phosphorus center, displacing a chloride ion. jove.com This chloride ion then attacks the carbonyl carbon, resulting in the formation of the acyl chloride and phosphorus oxychloride (POCl₃). The formation of the highly stable phosphorus-oxygen double bond in POCl₃ is a significant driving force for this reaction. jove.com

Table 1: Mechanistic Steps in Acyl Chloride Formation

| Reagent | Step 1 | Step 2 | Step 3 | Final Products |

|---|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Nucleophilic attack of carboxylic acid on sulfur. | Formation of a reactive chlorosulfite intermediate after deprotonation. jove.com | Nucleophilic attack by Cl⁻ on the carbonyl carbon, followed by elimination of SO₂ and Cl⁻. jove.com | This compound, SO₂, HCl |

| **Oxalyl Chloride ((COCl)₂) ** | Reaction with 4-benzyloxybenzoic acid, often catalyzed by DMF. chemicalbook.com | Formation of an intermediate Vilsmeier reagent with DMF. | Nucleophilic acyl substitution. | This compound, CO, CO₂, HCl |

| Phosphorus Pentachloride (PCl₅) | Attack of carboxylic acid on the phosphorus center. jove.com | Nucleophilic attack by Cl⁻ on the carbonyl carbon. | Elimination of POCl₃ and HCl. jove.com | This compound, POCl₃, HCl |

The benzyloxy group is typically installed via a Williamson ether synthesis, which involves the reaction of an alkoxide (or phenoxide) with an alkyl halide. jk-sci.com In the context of 4-(benzyloxy)benzoic acid synthesis, this would be the reaction between 4-hydroxybenzoic acid (or its salt) and benzyl chloride. researchgate.net This reaction follows an Sₙ2 mechanism, where the rate is dependent on the concentration of both the nucleophile (the phenoxide) and the electrophile (benzyl chloride). jk-sci.comnjit.edu

Kinetic studies of Williamson ether synthesis reveal a significant impact of the solvent on reaction rates and selectivity. researchgate.net For instance, dipolar aprotic solvents like DMSO or DMF can accelerate Sₙ2 reactions. jk-sci.com A three-faceted approach combining experimental probing, kinetic modeling, and quantum-mechanical calculations has been used to study the mechanism and regioselectivity of Williamson ether synthesis, providing detailed information on reaction rates and energy barriers. researchgate.net The choice of solvent can greatly influence the ratio of O-alkylation to C-alkylation. researchgate.net Furthermore, temperature plays a critical role; a study on the synthesis of benzyl benzoate (B1203000) from benzyl chloride found the activation energy to be 15,064 cal/g-mole, with the reaction following pseudo-first-order kinetics dependent on the benzyl chloride concentration. njit.edu

The kinetics of the acyl chloride formation step are generally fast, especially when driven by the formation of gaseous by-products. researchgate.net The reaction rate is dependent on the reactivity of the chlorinating agent and the temperature. For example, the reaction of ortho-methoxybenzoic acid and 4-sulphamoylbenzoic acid with thionyl chloride is typically conducted at elevated temperatures (80-90°C) for 1-2 hours to ensure completion. google.com

Table 2: Factors Influencing Reaction Kinetics in Synthesis

| Reaction Step | Influencing Factor | Effect on Reaction Rate |

|---|---|---|

| Ether Formation (Sₙ2) | Solvent | Dipolar aprotic solvents (e.g., DMF, DMSO) generally increase the rate. jk-sci.com |

| Leaving Group | Better leaving groups on the benzyl electrophile (e.g., I > Br > Cl) increase the rate. | |

| Temperature | Higher temperatures increase the rate, as described by the Arrhenius equation. njit.edu | |

| Catalyst | Phase-transfer catalysts can be used to enhance the rate in biphasic systems. | |

| Acyl Chloride Formation | Reagent | Reactivity of chlorinating agents varies (e.g., oxalyl chloride > thionyl chloride). |

| Temperature | Higher temperatures increase the rate, often used to drive the reaction to completion. google.com | |

| Catalyst | Catalytic DMF is often used with oxalyl chloride to accelerate the reaction. chemicalbook.com |

Several side reactions can occur during the synthesis of this compound, potentially reducing the yield and purity of the final product. These can arise from either the etherification step or the acyl chloride formation step.

During the Williamson ether synthesis to form the 4-(benzyloxy)benzoic acid precursor, a common side reaction is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the phenolic oxygen. jk-sci.com This is a competing pathway to the desired O-alkylation. The choice of solvent can significantly influence the ratio of O- to C-alkylation. researchgate.net Another potential side reaction is elimination (E2), particularly if sterically hindered or secondary/tertiary alkyl halides are used, although this is less of a concern with a primary halide like benzyl chloride. jk-sci.com

In the subsequent conversion of 4-(benzyloxy)benzoic acid to the acyl chloride, side reactions can also occur. If the reaction conditions are too harsh or if certain impurities are present, unwanted by-products may form. For instance, in the synthesis of a related sulfamoyl benzoyl chloride, the formation of unwanted dimers through condensation reactions was noted as a potential issue. google.com The acyl chloride product itself is highly reactive and can react with any nucleophilic species present in the reaction mixture, including residual water or the starting carboxylic acid, which would lead to the formation of benzoic anhydride (B1165640) derivatives. Its reactivity with water to form hydrochloric acid and the parent carboxylic acid is a primary degradation pathway. wikipedia.org

Furthermore, if this compound is used in subsequent reactions like a Friedel-Crafts acylation, additional side reactions are possible. The acylium ion intermediate can be involved in rearrangements, and polysubstitution can occur, where more than one acyl group is added to an aromatic substrate. sigmaaldrich.com The ketone product of a Friedel-Crafts acylation can form a complex with the Lewis acid catalyst (like AlCl₃), necessitating stoichiometric amounts of the catalyst. wikipedia.org

Table 3: Potential Side Reactions and By-products

| Reaction Stage | Side Reaction Type | Description | Potential By-product(s) |

|---|---|---|---|

| Ether Synthesis | C-Alkylation | Electrophilic attack by the benzyl group on the aromatic ring of 4-hydroxybenzoic acid. jk-sci.com | 3-Benzyl-4-hydroxybenzoic acid |

| Elimination (E2) | Base-induced elimination from benzyl chloride (less common for primary halides). jk-sci.com | Stilbene (from dimerization) | |

| Acyl Chloride Formation | Anhydride Formation | Reaction of the acyl chloride product with unreacted 4-(benzyloxy)benzoic acid. | 4-(Benzyloxy)benzoic anhydride |

| Dimerization/Condensation | Self-condensation or reaction with impurities under harsh conditions. google.com | Dimeric ester or ether-linked species | |

| Reaction with Solvent | If a nucleophilic solvent (e.g., an alcohol) is used, esterification can occur. | Alkyl 4-(benzyloxy)benzoate | |

| Product Degradation | Hydrolysis | Reaction of this compound with water. wikipedia.org | 4-(Benzyloxy)benzoic acid |

Iii. Reactivity and Mechanistic Studies of 4 Benzyloxy Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most common reactions of 4-(benzyloxy)benzoyl chloride involve nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, and resulting in the formation of a new carbonyl compound. The general mechanism proceeds as follows: the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. The intermediate then reforms the carbonyl double bond, ejecting the chloride ion.

This compound readily reacts with alcohols and thiols to form the corresponding esters and thioesters. This transformation is a standard method for introducing the 4-(benzyloxy)benzoyl group into molecules, often used to protect hydroxyl or thiol functionalities or to synthesize molecules with specific electronic or biological properties.

The reaction with alcohols (alcoholysis) proceeds via a nucleophilic acyl substitution mechanism. While specific kinetic studies on the alcoholysis of this compound are not extensively documented in readily available literature, the general mechanism is well-established for substituted benzoyl chlorides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The formation of thioesters follows a similar pathway, with a thiol acting as the nucleophile. Thioesters are important intermediates in organic synthesis and are also found in various biological systems. The synthesis of thioesters from this compound provides a route to compounds with potential applications in medicinal chemistry and materials science. Research has shown that N-acylbenzotriazoles can serve as mild S-acylating agents for the synthesis of diverse thioesters from thiophenol, benzyl (B1604629) mercaptan, and other thiols under mild conditions. organic-chemistry.org

The reaction of this compound with primary or secondary amines, or with ammonia (B1221849), yields the corresponding amides. This reaction, often referred to as the Schotten-Baumann reaction, is a robust and widely used method for amide bond formation. unacademy.comvedantu.com The reaction is typically performed in a two-phase system or in the presence of an aqueous base to neutralize the HCl generated. unacademy.com

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the benzoyl chloride. vedantu.compearson.com This is followed by the elimination of a chloride ion to form the amide. vedantu.com The reaction is generally fast and high-yielding.

A variety of amides can be synthesized using this method, with the properties of the resulting amide depending on the nature of the amine used. For example, reaction with a primary amine (RNH2) will yield a secondary amide, while reaction with a secondary amine (R2NH) will result in a tertiary amide.

| Amine/Ammonia | Product | Amide Type |

|---|---|---|

| Ammonia (NH₃) | 4-(Benzyloxy)benzamide | Primary Amide |

| Primary Amine (RNH₂) | N-Alkyl-4-(benzyloxy)benzamide | Secondary Amide |

| Secondary Amine (R₂NH) | N,N-Dialkyl-4-(benzyloxy)benzamide | Tertiary Amide |

This compound can react with organometallic reagents, such as Grignard reagents and organocuprates (Gilman reagents), to form new carbon-carbon bonds. These reactions are valuable for the synthesis of ketones.

With Grignard reagents (RMgX), the reaction typically proceeds in two stages. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone. However, since ketones are also reactive towards Grignard reagents, a second equivalent can add to the newly formed ketone, ultimately leading to a tertiary alcohol after workup.

In contrast, organocuprates (R₂CuLi), being softer nucleophiles, are less reactive and generally add only once to the acid chloride. masterorganicchemistry.com This allows for the selective synthesis of ketones. The reaction of this compound with a lithium dialkylcuprate would be expected to yield a 4-(benzyloxy)phenyl ketone. This method is particularly useful when the desired product is a ketone and over-addition to the alcohol is to be avoided. masterorganicchemistry.com

| Organometallic Reagent | Primary Product | Final Product (with excess reagent) |

|---|---|---|

| Grignard Reagent (RMgX) | 4-(Benzyloxy)phenyl Ketone | Tertiary Alcohol |

| Organocuprate (R₂CuLi) | 4-(Benzyloxy)phenyl Ketone | 4-(Benzyloxy)phenyl Ketone |

Comparative Reactivity Studies

The reactivity of this compound can be understood in the context of other substituted benzoyl chlorides and related compounds like benzyl chlorides. The electronic nature of the substituent at the para-position plays a crucial role in determining the rate and mechanism of its reactions.

The benzyloxy group (-OCH₂C₆H₅) is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs with the benzene (B151609) ring. This effect is similar to that of the methoxy (B1213986) group (-OCH₃), which is also strongly electron-donating. Electron-donating groups at the para position increase the electron density on the carbonyl carbon, which can decrease its electrophilicity and thus slow down the rate of nucleophilic attack. However, these groups also stabilize the transition state and any developing positive charge on the carbonyl carbon, which can accelerate reactions that proceed through a more Sₙ1-like mechanism.

In studies of the solvolysis of para-substituted benzoyl chlorides in weakly nucleophilic media, it has been shown that electron-donating groups promote a cationic reaction pathway. nih.gov For instance, the solvolysis of p-methoxybenzoyl chloride is significantly faster than that of unsubstituted benzoyl chloride. nih.gov Given the electronic similarity between the benzyloxy and methoxy groups, this compound is expected to exhibit similar reactivity, being more reactive than benzoyl chloride in solvolysis reactions that have significant carbocationic character in the transition state.

A Hammett plot, which correlates the logarithm of the reaction rate with a substituent constant (σ), is a useful tool for quantifying these electronic effects. For the solvolysis of substituted benzoyl chlorides, a negative rho (ρ) value indicates a buildup of positive charge in the transition state, consistent with an Sₙ1-like mechanism. Conversely, a positive ρ value suggests a buildup of negative charge, indicative of an Sₙ2-like mechanism. The benzyloxy group, with its negative Hammett σ value, would be expected to enhance the rate of reactions with a negative ρ value.

A comparison of the reactivity of this compound with its structural analog, 4-(benzyloxy)benzyl chloride, reveals fundamental differences in their reaction mechanisms. While both are chlorides, the former is an acyl chloride and the latter is a benzyl chloride. This leads to distinct pathways for nucleophilic substitution.

This compound undergoes nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate. In contrast, 4-(benzyloxy)benzyl chloride undergoes nucleophilic substitution at a benzylic carbon, which can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the resulting carbocation.

Kinetic studies on the methanolysis of 4'-substituted 4-benzyloxybenzyl chlorides have shown that these compounds react via an Sₙ1 mechanism. rsc.org The benzyloxy group at the 4-position strongly stabilizes the benzylic carbocation intermediate through resonance, thus favoring the Sₙ1 pathway. In contrast, the solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms from Sₙ2 to Sₙ1, depending on the solvent and substituents. nih.gov

Advanced Mechanistic Investigations

Advanced studies into the reactivity of this compound focus on elucidating the precise mechanisms of its reactions, particularly in solvolysis. These investigations employ kinetic studies, computational modeling, and analysis of electronic effects to differentiate between possible reaction pathways, such as the SN1 and SN2 mechanisms.

The solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms ranging from a bimolecular nucleophilic substitution (SN2) to a unimolecular (SN1) pathway. The dominant mechanism is highly dependent on the substituent on the benzene ring, the solvent's nucleophilicity, and its ionizing power. nih.gov

For this compound, the para-benzyloxy group is a strong electron-donating group through resonance. This electronic effect is crucial in determining the reaction pathway. Electron-donating groups stabilize the formation of a positive charge on the carbonyl carbon, thereby favoring the SN1 mechanism, which proceeds through a discrete acylium cation intermediate. nih.govresearchgate.net In contrast, electron-withdrawing groups destabilize this cation, favoring an SN2 or a carbonyl addition pathway where the nucleophile attacks the carbonyl carbon in a concerted or stepwise manner without the formation of a free cation. nih.gov

Kinetic studies on various p-substituted benzoyl chlorides in weakly nucleophilic, highly ionizing solvents like 97% w/w hexafluoroisopropanol-water (97H) show a clear trend. nih.gov As the electron-donating ability of the para-substituent increases, the rate of solvolysis increases dramatically. This is consistent with a mechanism that involves the development of a positive charge at the benzylic position in the rate-determining step, characteristic of an SN1 pathway. nih.gov The benzyloxy group, being similar in electronic nature to the methoxy group, is expected to strongly promote this cationic reaction channel.

The solvolysis of benzyl chlorides shows a similar pattern, where electron-donating groups lead to an SN1 mechanism, while other derivatives react via an SN2 pathway. researchgate.net The mechanism for benzoyl chlorides exists on a continuum; even for unsubstituted benzoyl chloride, evidence for both cationic and addition-elimination pathways has been observed depending on the solvent. nih.gov For a substrate as activated as this compound, the SN1 pathway is expected to be dominant, especially in polar, non-nucleophilic solvents. nih.govrsc.org

The preference for the SN1 mechanism can be quantified using the Hammett equation, which relates reaction rates to substituent electronic properties. utexas.edu Solvolysis reactions of benzoyl chlorides that proceed through a cationic intermediate show a large negative value for the reaction constant (ρ), indicating a high sensitivity to substituent effects and significant positive charge buildup in the transition state. nih.gov For solvolyses in 97H, a ρ value of -6.5 was reported, underscoring the strong electronic demand of the reaction and its cationic nature. nih.gov

Rate Constants (k) for Solvolysis of p-Substituted Benzoyl Chlorides in 97% w/w Hexafluoroisopropanol-Water (97H) at 25 °C

| Para Substituent (Z) | k (s⁻¹) | Reference |

|---|---|---|

| OMe | 5.81 × 10⁻² | nih.gov |

| Me | 3.21 × 10⁻³ | nih.gov |

| H | 1.25 × 10⁻⁵ | nih.gov |

| Cl | 1.45 × 10⁻⁷ | nih.gov |

While specific computational and deuterium (B1214612) labeling studies for this compound are not extensively documented in readily available literature, the principles and findings from related benzoyl chloride reactions provide significant insight.

Computational Modeling: Ab initio calculations are powerful tools for investigating reaction mechanisms. For substituted benzoyl chlorides, these calculations have been used to determine the energetics of reaction pathways, including heterolytic bond dissociation energies (HBDE) and the stability of intermediates and transition states. nih.govresearchgate.net For the identity transacylation reaction of chloride with benzoyl chloride (Cl⁻ + C₆H₅COCl), computational studies at the MP2/6-31+G//6-31+G level have been used to calculate the energies of the reactant, the ion-molecule complex, and the transition state. acs.org Such studies reveal that substituents on the benzene ring affect not only the complexation energy but also the energy barrier of the reaction. acs.org For this compound, computational modeling would likely show that the electron-donating benzyloxy group significantly lowers the HBDE of the C-Cl bond and stabilizes the resulting acylium cation, providing theoretical support for a favored SN1 pathway.

Deuterium Labeling Studies: The use of deuterium isotopes is a classic technique for elucidating reaction mechanisms, primarily through the kinetic isotope effect (KIE). chem-station.com In the context of solvolysis, the kinetic solvent isotope effect (KSIE) is particularly informative. beilstein-journals.org This is measured by comparing the reaction rate in a protic solvent (e.g., methanol (B129727), CH₃OH) with the rate in its deuterated counterpart (e.g., methanol-d, CH₃OD).

A KSIE value significantly greater than 1 (typically 1.5-2.5) indicates that the O-H bond of the solvent is being broken in the rate-determining step. researchgate.netbeilstein-journals.org This implies that the solvent is acting as a nucleophile, which is characteristic of an SN2 mechanism or a mechanism with significant nucleophilic solvent assistance.

A KSIE value close to 1 suggests that the solvent is not involved as a nucleophile in the rate-determining step. This is consistent with an SN1 mechanism where the slow step is the unimolecular dissociation of the leaving group to form a carbocation, which is then rapidly trapped by the solvent in a subsequent, non-rate-determining step. beilstein-journals.org

For this compound, a KSIE study would provide strong evidence to distinguish between the SN1 and SN2 pathways. An observed KSIE near unity in a solvent like methanol would strongly support the SN1 mechanism, which is already predicted based on the electronic effects of the benzyloxy group.

Delocalization of electrons plays a critical role in the stability and reactivity of acyl chlorides. rsc.org In this compound, the benzyloxy group has a profound influence due to the resonance interaction between the lone pair of electrons on the ether oxygen, the benzene ring, and the carbonyl group.

This delocalization has two major consequences:

Ground State Stabilization: Resonance delocalization stabilizes the ground state of the molecule. The lone pair on the oxygen atom can be delocalized into the π-system of the benzene ring, which in turn can conjugate with the carbonyl group. This increased electronic distribution enhances the stability of the acyl chloride compared to analogues lacking such electron-donating groups. rsc.orgrsc.org This effect can make the compound less intrinsically reactive than unsubstituted or deactivated acyl chlorides. savemyexams.com

Intermediate/Transition State Stabilization: The more significant impact of delocalization is on the stability of the transition state and any potential intermediates. For an SN1 reaction, the rate-determining step is the formation of an acylium cation (R-C=O⁺). The benzyloxy group at the para position provides powerful resonance stabilization to this cation. The positive charge can be effectively delocalized from the carbonyl carbon onto the benzene ring and, importantly, onto the ether oxygen atom. This charge dispersal greatly lowers the activation energy for the formation of the acylium ion, dramatically accelerating the rate of SN1 solvolysis. nih.gov This effect is why substituents like methoxy, and by extension benzyloxy, have such a profound rate-accelerating effect in reactions proceeding through cationic intermediates, as shown in the table in section 3.3.1. nih.gov

In essence, while delocalization offers some stability to the starting material, its stabilizing effect on the high-energy intermediate of the SN1 pathway is far more pronounced, making this the dominant factor in the compound's high reactivity under solvolytic conditions that favor ionization. nih.govutexas.edu

Iv. Derivatives and Analogues of 4 Benzyloxy Benzoyl Chloride in Academic Research

Synthesis and Characterization of Novel Derivatives

The reactivity of the acyl chloride group in 4-(benzyloxy)benzoyl chloride allows for its conjugation with various nucleophiles, leading to the formation of amides, esters, and other functional groups. This has been exploited to generate libraries of compounds for biological screening.

Benzohydrazide derivatives are a well-studied class of compounds known for a broad spectrum of biological activities. The synthesis of 4-(benzyloxy)benzoyl hydrazide, the primary precursor for this series, is typically achieved through the reaction of this compound with hydrazine hydrate. This reaction is a standard method for converting acid chlorides to their corresponding hydrazides.

Once the 4-(benzyloxy)benzoyl hydrazide is formed, it can be further reacted with various aldehydes or ketones to produce N'-substituted benzoyl hydrazones. These hydrazones possess the characteristic C=N-NH-C=O linkage. The general synthetic pathway involves condensing the hydrazide with an appropriate carbonyl compound, often under acidic catalysis in a solvent like ethanol.

For example, the synthesis of N′-(4-hydroxy-3,5-dimethoxybenzylidene)-substituted benzohydrazides has been reported, starting from the corresponding substituted benzoic acid hydrazide. nih.gov The characterization of these compounds relies on standard spectroscopic techniques. In infrared (IR) spectroscopy, key signals include the N-H stretching, C=O (amide I) stretching, and C=N stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the proton and carbon environments, with characteristic signals for the aromatic protons, the benzylic CH2 group, the NH proton, and the methine proton (CH=N) of the hydrazone moiety.

Table 1: General Spectroscopic Data for Benzohydrazide Derivatives

| Functional Group | IR Frequency (cm⁻¹) | ¹H NMR Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | 3100-3500 | 11.0-12.0 (amide NH) |

| C=O | 1630-1680 | - |

| C=N | 1570-1620 | 8.0-8.5 (CH=N) |

Azetidinones, also known as β-lactams, are a significant class of heterocyclic compounds, famously represented by penicillin antibiotics. The synthesis of azetidinone derivatives from this compound typically involves a multi-step process. A common route is the [2+2] cycloaddition reaction, known as the Staudinger synthesis, between a Schiff base (imine) and a ketene.

To prepare these derivatives, this compound would first be converted into a suitable precursor, such as a 4-(benzyloxy)aniline or a 4-(benzyloxy)benzaldehyde. For instance, a 4-(benzyloxy)aniline derivative can be condensed with an aromatic aldehyde to form a Schiff base. Subsequent reaction of this Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (TEA) yields the 2-azetidinone ring. scispace.com

The characterization of these cyclic compounds is confirmed by spectroscopic methods. The IR spectrum is notable for the high-frequency C=O stretching band of the strained β-lactam ring, typically appearing around 1730-1770 cm⁻¹. In ¹H NMR spectra, the protons on the azetidinone ring show characteristic chemical shifts and coupling constants that help establish the stereochemistry of the molecule.

Researchers have synthesized a variety of [4-(benzyloxy)benzoyl]aminoalkanol derivatives and evaluated them for potential anticonvulsant activity. nih.govresearchgate.netresearchgate.net The synthesis is generally straightforward, involving the N-acylation of an appropriate aminoalkanol with this compound. The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.

A series of these derivatives was synthesized and tested in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScMet) tests. nih.govresearchgate.net Further chemical modification involved the reduction of the amide carbonyl group in the [4-(benzyloxy)benzoyl]aminoalkanols to yield the corresponding [4-(benzyloxy)benzyl]aminoalkanol analogues. nih.govresearchgate.net This conversion from an amide to an amine was investigated to understand its effect on biological activity.

The structural confirmation of these compounds was performed using IR and ¹H NMR spectroscopy and elemental analysis. The IR spectra of the amide derivatives show characteristic C=O and N-H stretching bands, while these are absent in the reduced amine analogues, which instead show N-H stretching bands for the secondary amine.

Table 2: Synthesized [4-(Benzyloxy)benzoyl] and [4-(Benzyloxy)benzyl] Aminoalkanol Derivatives

| Compound Type | Linker | General Structure |

|---|---|---|

| Amide | -CO-NH- | C₆H₅CH₂OC₆H₄-CO-NH-R-OH |

| Amine | -CH₂-NH- | C₆H₅CH₂OC₆H₄-CH₂-NH-R-OH |

R = Alkanol backbone

Imidazole-containing compounds are of great interest in medicinal chemistry due to their presence in biologically important molecules like the amino acid histidine and their wide range of pharmacological properties. Derivatives incorporating the 4-(benzyloxy)phenyl moiety have been synthesized and characterized.

One reported synthesis involves the reaction of 4-(benzyloxy)benzaldehyde with benzil and ammonium (B1175870) acetate in glacial acetic acid to produce 2-(4-(benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole. This is a well-established multicomponent reaction for synthesizing multisubstituted imidazoles. Another approach involves the reaction of benzoin with urea to form an imidazol-2-ol intermediate, which is then reacted with a benzyl (B1604629) bromide derivative to yield 2-(benzyloxy)-4,5-diphenyl-1H-imidazole. biolmolchem.com

These imidazole derivatives are characterized by standard analytical techniques. In ¹H NMR, the imidazole N-H proton typically appears as a broad singlet at a downfield chemical shift. The crystal structure of some derivatives has been determined using X-ray diffraction, providing precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The reaction of this compound with phenols and anilines via nucleophilic acyl substitution is a common strategy to produce ester and amide derivatives, respectively. This reaction, often performed under Schotten-Baumann conditions (using an aqueous base), is highly efficient.

For instance, novel 4-(4-benzoylaminophenoxy)phenol derivatives have been synthesized as potential androgen receptor (AR) antagonists. nih.gov The synthesis involves the amide bond formation between a this compound analogue and a 4-aminophenoxyphenol derivative. The resulting compounds possess a central diphenyl ether linkage.

Characterization of these phenol and aniline derivatives is straightforward. The formation of an ester linkage (-COO-) or an amide linkage (-CONH-) is readily confirmed by the presence of a strong carbonyl absorption band in the IR spectrum. ¹H NMR spectroscopy confirms the structure by showing signals for both aromatic rings, the benzylic protons, and the N-H proton of the amide or the phenolic O-H proton.

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for their biological activities.

For the aminoalkanol derivatives , SAR studies revealed key differences based on the linker between the 4-(benzyloxy)phenyl group and the aminoalkanol moiety. nih.govresearchgate.net In anticonvulsant screening, the reduced amine analogues ([4-(benzyloxy)benzyl]aminoalkanols) were generally more active and less neurotoxic than their amide counterparts ([4-(benzyloxy)benzoyl]aminoalkanols). nih.govresearchgate.net The most active compounds in the MES test were the 4-(benzyloxy)benzyl derivatives of (R,S)- and S-(+)-2-amino-1-butanol and 3-amino-3-methyl-1-butanol, which all provided 100% protection at a 30 mg/kg dose in mice. nih.gov This suggests that the flexibility and basicity of the secondary amine linker are more favorable for anticonvulsant activity than the more rigid, planar amide linker.

For imidazole derivatives , SAR studies on related phenyl-imidazole compounds as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO) have shown that the N-1 nitrogen of the imidazole ring is a crucial binding group to the heme iron in the enzyme's active site. nih.gov Substitution at this position leads to a loss of activity. Conversely, substitution at the N-3 position is tolerated. nih.gov While these studies were not performed directly on 2-(4-(benzyloxy)phenyl)-imidazole, they provide a strong rationale for directing future synthetic efforts to modify other positions of the imidazole ring to enhance potency while keeping the key N-1 nitrogen unsubstituted.

Table 3: Summary of Structure-Activity Relationship Findings

| Derivative Class | Biological Activity | Key SAR Findings |

|---|---|---|

| Aminoalkanols | Anticonvulsant | - Amine (-CH₂-NH-) linker is superior to amide (-CO-NH-) linker. - Activity is sensitive to the structure of the alkanol side chain. |

| Phenol/Anilines | Androgen Receptor Antagonism | - 4-(4-Benzoylaminophenoxy)phenol core is essential. - Phenolic -OH and amide -NH groups are critical for activity. - Small substituents on the central ring can enhance potency. |

Influence of Structural Modifications on Biological Activity

The biological profile of molecules derived from this compound can be significantly altered by even minor structural modifications. Research has primarily focused on introducing different substituents to the benzyloxy or benzoyl rings and on varying the nature of the linkage between the core structure and other chemical moieties. These changes can impact the compound's ability to interact with biological targets, thereby influencing its therapeutic potential.

One notable area of investigation has been the development of anticonvulsant agents. A study involving a series of [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives revealed that the nature of the aminoalkanol side chain plays a critical role in their anticonvulsant activity. The most active compounds in the maximal electroshock (MES) test in mice were the 4-(benzyloxy)benzyl derivatives of (R,S)- and S-(+)-2-amino-1-butanol, 3-[4-(benzyloxy)benzyl]amino-3-methyl-1-butanol, and S-(+)-2-[4-(benzyloxy)benzyl]amino-3-methyl-1-butanol, all of which provided 100% anti-MES protection at a dose of 30 mg/kg. nih.govresearchgate.net Interestingly, the reduction of the amide group in the [4-(benzyloxy)benzoyl]aminoalkanols to a secondary amine function in the [4-(benzyloxy)benzyl]aminoalkanols generally led to an increase in anticonvulsant activity and a decrease in neurotoxicity. nih.gov This suggests that the flexibility and basicity of the amine linker are important for the observed biological effect.

Another research avenue has been the design of BACE-1 (Beta-secretase 1) inhibitors, which are of interest in the treatment of Alzheimer's disease. A series of 3-(2-aminoheterocycle)-4-benzyloxyphenyl-benzamide derivatives were synthesized and evaluated for their BACE-1 inhibitory activities. nih.gov The docking analysis of these compounds suggested that the benzyloxy group could form a hydrogen bond with the Thr231 residue of the enzyme, contributing to the binding affinity. nih.gov The specific aminoheterocycle attached at the 3-position of the phenyl ring was also found to be a key determinant of the inhibitory potency.

Furthermore, derivatives of this compound have been explored for their antiparasitic properties. Although specific SAR studies on this compound derivatives in this context are limited, related research on structurally similar compounds highlights the importance of the benzyloxy moiety in conferring activity against various parasites. The lipophilicity and steric bulk of the benzyloxy group can influence the compound's ability to penetrate parasitic cell membranes and interact with intracellular targets.

| Compound Derivative | Structural Modification | Biological Activity | Key Findings |

|---|---|---|---|

| [4-(Benzyloxy)benzyl]aminoalkanol Derivatives | Reduction of the amide linker to a secondary amine; variation of the aminoalkanol side chain. | Anticonvulsant | Reduction of the amide to an amine increased anticonvulsant activity and decreased neurotoxicity. Specific aminoalkanol structures yielded 100% anti-MES protection. nih.govresearchgate.net |

| 3-(2-Aminoheterocycle)-4-benzyloxyphenyl-benzamide Derivatives | Introduction of various 2-aminoheterocycles at the 3-position of the phenyl ring. | BACE-1 Inhibition | The benzyloxy group can form a hydrogen bond with Thr231 of BACE-1. The nature of the aminoheterocycle is crucial for inhibitory activity. nih.gov |

Impact of Substitution Patterns on Chemical Reactivity

The chemical reactivity of this compound and its analogues is predominantly governed by the electrophilicity of the carbonyl carbon in the benzoyl chloride group. The nature and position of substituents on both the benzoyl and benzyloxy rings can significantly modulate this reactivity through inductive and resonance effects.

Substituents on the benzoyl ring have a direct impact on the reactivity of the acyl chloride. Electron-withdrawing groups (e.g., nitro, cyano, halogens) increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the ring. This makes the acyl chloride more susceptible to nucleophilic attack, thereby increasing the rate of reactions such as esterification, amidation, and Friedel-Crafts acylation. Conversely, electron-donating groups (e.g., alkyl, alkoxy) decrease the electrophilicity of the carbonyl carbon by donating electron density to the ring. This deactivates the acyl chloride towards nucleophilic substitution reactions. lumenlearning.comlibretexts.org

The position of the substituent on the benzoyl ring also plays a role. Substituents in the ortho and para positions have a more pronounced effect on reactivity due to their ability to participate in resonance with the carbonyl group. A para-nitro group, for instance, can strongly withdraw electron density through resonance, making the corresponding benzoyl chloride highly reactive.

Substituents on the phenyl ring of the benzyloxy group can also influence the reactivity of the benzoyl chloride, albeit to a lesser extent. These substituents primarily exert an inductive effect through the benzyl ether linkage. Electron-withdrawing groups on the benzyloxy ring will slightly increase the reactivity of the benzoyl chloride by withdrawing electron density through the ether oxygen and the intervening methylene bridge. Conversely, electron-donating groups on the benzyloxy ring will have a small deactivating effect.

Kinetic studies on the solvolysis of substituted benzyl chlorides, which are structurally related to the benzyloxy portion of the molecule, have shown that electron-withdrawing groups decrease the rate of reaction by destabilizing the carbocation intermediate in a stepwise (SN1-like) mechanism. nih.gov While the reactions of benzoyl chlorides typically proceed through a different mechanism (nucleophilic acyl substitution), the principles of how substituents affect electronic properties are transferable.

| Substitution Position | Type of Substituent | Effect on Reactivity | Mechanism |

|---|---|---|---|

| Benzoyl Ring | Electron-withdrawing (e.g., -NO2, -CN, -Cl) | Increases | Inductive and resonance effects increase the electrophilicity of the carbonyl carbon. lumenlearning.com |

| Benzoyl Ring | Electron-donating (e.g., -CH3, -OCH3) | Decreases | Inductive and resonance effects decrease the electrophilicity of the carbonyl carbon. libretexts.org |

| Benzyloxy Ring | Electron-withdrawing | Slightly increases | Inductive effect transmitted through the ether linkage. |

| Benzyloxy Ring | Electron-donating | Slightly decreases | Inductive effect transmitted through the ether linkage. |

V. Applications in Chemical Synthesis Research

Utilization as a Reagent in Complex Molecule Synthesis

As a versatile building block, 4-(Benzyloxy)benzoyl chloride serves as a key starting material or intermediate in the creation of a wide array of complex organic molecules. Its applications span from the development of new therapeutic agents to the construction of materials with unique physical properties.

The benzoyl moiety is a common scaffold in many biologically active compounds. This compound provides a strategic route to introduce this feature, along with a latent phenolic group, which is also prevalent in many pharmaceuticals.

Anticancer Agents: Research has demonstrated the use of substituted benzoyl chlorides in the synthesis of novel anticancer agents. For instance, various 2-aryl-4-benzoyl-imidazoles have been synthesized by coupling a substituted benzoyl chloride with a protected imidazole intermediate. nih.gov These compounds are designed to inhibit tubulin polymerization, a key mechanism for halting cell division in cancerous cells. nih.gov Similarly, derivatives of benzyloxybenzaldehyde, which can be synthesized from precursors like this compound, have shown significant anticancer activity against cell lines such as HL-60 by inducing apoptosis. epa.gov

Androgen Receptor Antagonists: In the field of endocrine-related cancer therapy, novel nonsteroidal androgen receptor (AR) antagonists have been developed using benzoyl chloride derivatives. nih.gov In these syntheses, a primary amine is acylated with a substituted benzoyl chloride to form a phenoxybenzanilide core structure. nih.gov This scaffold has proven effective in inhibiting androgen-dependent prostate cancer cell proliferation. nih.gov

COMT Inhibitors: Benzophenone (B1666685) derivatives are recognized as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme targeted in the therapy for Parkinson's disease. google.comgoogle.com The synthesis of these inhibitors, such as 3,4-dihydroxy-4'-methyl-5-nitrobenzophenone, has historically involved intermediates derived from 4-(benzyloxy)benzaldehyde, a close synthetic relative of this compound. google.comgoogle.comepo.org The benzyloxy group serves to protect the phenol during intermediate steps before being debenzylated to yield the active catechol structure. google.comgoogle.com

Table 1: Examples of Pharmaceutical Precursors from this compound

| Target Pharmaceutical Class | Intermediate Synthesized | Role of this compound |

|---|---|---|

| Anticancer Agents | 2-aryl-4-benzoyl-imidazoles | Provides the benzoyl moiety through acylation. nih.gov |

| Androgen Receptor Antagonists | 4-(4-benzoylaminophenoxy)phenol derivatives | Used in an amide bond formation step to create the core scaffold. nih.gov |

| COMT Inhibitors (for Parkinson's) | 4-(Benzyloxy)-3-methoxy-4'-methylbenzophenone | Acts as a protected precursor to the final dihydroxy-benzophenone structure. google.comgoogle.com |

Beyond pharmaceuticals, the structural features of this compound are leveraged to construct advanced organic materials with specific, high-performance properties.

Liquid Crystals: Phenyl benzoate (B1203000) derivatives are a well-studied class of calamitic (rod-shaped) liquid crystals. tubitak.gov.trnih.gov The synthesis of these materials often involves the esterification of a phenol with a benzoyl chloride derivative. This compound can be used to introduce the benzyloxy-substituted phenyl benzoate core, which influences the mesomorphic (liquid crystalline) properties of the final molecule. tubitak.gov.trnih.gov For example, the reaction between a substituted benzoic acid and 4-benzyloxyphenol is a key step in forming complex liquid crystal molecules. nih.gov The benzyloxy group provides a terminal moiety that affects the molecular packing and thermal range of the liquid crystal phases. mdpi.com

Benzophenone Derivatives: Benzophenones are not only important in medicinal chemistry but also serve as versatile intermediates in broader organic synthesis and as functional components in materials like UV stabilizers. nih.govvynova-group.com The most common method for their synthesis is the Friedel-Crafts acylation, where a benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. wikipedia.org this compound can be used in this reaction to produce 4-benzyloxy-substituted benzophenones, which can then be further modified or deprotected to 4-hydroxybenzophenones for use in polymer synthesis. wikipedia.org

Role in Polymer and Material Science Research

The reactivity of this compound makes it a candidate for incorporation into polymers and for the modification of surfaces to impart specific functionalities.

Benzoyl chloride and its derivatives are used in the production of various polymers and as additives to modify plastic properties. gunjalindustries.com The 4-(benzyloxy) derivative offers a route to introduce protected phenolic groups into a polymer backbone.

Monomer for High-Performance Polymers: The synthesis of high-performance polymers often utilizes monomers containing benzophenone structures. wikipedia.org 4-Hydroxybenzophenone, which can be prepared from this compound via Friedel-Crafts acylation followed by debenzylation, is a precursor for polymers like polyether ether ketones (PEEK) or other high-temperature resistant plastics. The incorporation of the rigid benzophenone unit enhances the thermal stability and mechanical strength of the resulting polymer.

Polymer Modification: The acyl chloride group can be used to graft the 4-(benzyloxy)benzoyl moiety onto existing polymers that have nucleophilic side chains, such as hydroxyl or amine groups. This modification can alter the polymer's properties, such as its solubility, thermal behavior, or refractive index. Subsequent removal of the benzyl (B1604629) group would then expose a phenolic hydroxyl group, which could be used for further cross-linking or functionalization.

The chemical modification of surfaces is crucial for developing materials with tailored properties for applications in electronics, biocompatible devices, and sensors. The high reactivity of acyl chlorides makes them suitable for covalently bonding molecules to surfaces.

Surface Grafting: Substrates with surface hydroxyl groups, such as silica, glass, or metal oxides, can be functionalized by reacting them with this compound. This reaction forms a stable ester linkage, tethering the benzyloxybenzoyl group to the surface. This process modifies the surface energy, making it more hydrophobic.

Creating Reactive Surfaces: After functionalizing a surface with this compound, the benzyl protecting group can be cleaved, typically through hydrogenolysis. This exposes a surface-bound layer of phenolic hydroxyl groups. This "activated" surface can then be used for subsequent chemical reactions, such as immobilizing enzymes, attaching specific ligands for biosensors, or growing polymer brushes from the surface. While specific research citing this compound for this purpose is not widespread, the chemical principles are well-established with similar reactive molecules. For instance, benzoyl chloride treatment is a known method for modifying the surface of natural fibers to improve their adhesion within polymer composites. nih.gov

Vi. Advanced Research Directions and Future Perspectives

Exploration of New Reaction Pathways and Catalytic Systems

The exploration of novel synthetic routes and the development of more efficient catalytic systems for reactions involving 4-(benzyloxy)benzoyl chloride are central to advancing its application. Current research is focused on moving beyond traditional acylation methods, which often rely on stoichiometric amounts of aggressive reagents like thionyl chloride or oxalyl chloride. chemicalbook.comtaylorandfrancis.com

Future work is directed towards discovering new catalysts that can facilitate the formation and reaction of this compound under milder conditions. This includes the investigation of:

Heterogeneous Catalysts: Solid-supported catalysts, such as clay-supported ferric chloride (Envirocat EPZG) or zeolites, offer significant advantages in terms of reusability, reduced waste, and simplified product purification. taylorandfrancis.comnih.gov Research into mesoporous materials, like copper-containing mesoporous silicas, has shown high activity and selectivity in similar Friedel-Crafts reactions, suggesting a promising pathway for the use of this compound. researchgate.net

Organocatalysis: The use of simple, metal-free organic molecules as catalysts is a rapidly growing field. Investigating organocatalysts for the synthesis and subsequent reactions of this compound could lead to more environmentally benign and cost-effective processes. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis represents a modern approach to activating chemical bonds. organic-chemistry.org Developing photocatalytic systems for reactions involving this compound could enable novel transformations that are not accessible through traditional thermal methods.

The table below summarizes potential catalytic systems for future exploration.

| Catalyst Type | Potential Advantages | Example Application Area |

| Zeolites (e.g., HBEA) | Shape selectivity, reusability, strong acid sites. | Friedel-Crafts acylation of aromatic compounds. |

| Mesoporous Silicas (e.g., Cu-HMS) | High surface area, tunable porosity, high activity. | Benzylation and acylation reactions. |

| Clay-Supported Reagents (Envirocats) | Mild reaction conditions, reduced waste, ease of handling. | Synthesis of substituted benzophenones. |

| Organocatalysts (e.g., Diethylcyclopropenone) | Metal-free, mild conditions, stereochemical control. | Nucleophilic substitution and acylation reactions. |

| Photocatalysts (e.g., Acr⁺-Mes) | Utilizes visible light, mild conditions, novel reactivity. | C-H bond functionalization and acylation. |

Development of Greener Synthetic Methodologies

In line with the principles of green chemistry, a significant research effort is aimed at developing more sustainable and environmentally friendly methods for the synthesis and use of this compound. wjpmr.com This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Key strategies being explored include:

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents can dramatically reduce environmental impact. Microwave-assisted solvent-free synthesis is a particularly promising technique that can accelerate reaction rates and improve yields. wjpmr.com

Alternative Chlorinating Agents: The conventional use of reagents like thionyl chloride and oxalyl chloride generates corrosive byproducts (SO₂ and HCl, or CO, CO₂ and HCl). chemicalbook.comtaylorandfrancis.com Research into alternative, safer chlorinating agents such as N-chlorosuccinimide or 2,4,6-trichloro-1,3,5-triazine could provide greener pathways to acyl chlorides. organic-chemistry.org

Catalytic Amide and Ester Formation: Developing catalytic methods to directly convert the corresponding carboxylic acid (4-(benzyloxy)benzoic acid) into esters and amides, bypassing the need for the acyl chloride intermediate, represents a major goal in green chemistry.

Computational Chemistry and Theoretical Studies on Reactivity and Selectivity

Computational chemistry offers powerful tools for understanding and predicting the behavior of this compound in chemical reactions. Theoretical studies can provide deep insights into its electronic structure, reactivity, and the mechanisms of its transformations, guiding experimental work and the design of new synthetic strategies.

Future research in this area will likely focus on:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model the transition states and reaction pathways for processes such as Friedel-Crafts acylation. This can help in understanding the role of the catalyst and predicting the regioselectivity of the reaction.

Reactivity Prediction: The electronic influence of the para-benzyloxy group on the reactivity of the benzoyl chloride moiety can be quantified through computational analysis. Studies comparing the reactivity of various substituted benzyl (B1604629) and benzoyl chlorides have shown that substituents significantly impact reaction rates and mutagenic potential, providing a basis for theoretical exploration. nih.govsigmaaldrich.com

Catalyst Design: Computational modeling can be employed to design new catalysts with enhanced activity and selectivity for reactions involving this compound. By simulating the interaction between the substrate and the catalyst's active site, more effective catalytic systems can be developed.

Targeted Synthesis of Biologically Active Compounds

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its structure allows for its incorporation into a variety of molecular scaffolds that are known to exhibit biological activity.

Current and future research is directed at using this compound for the targeted synthesis of:

Enzyme Inhibitors: The benzophenone (B1666685) substructure, which can be readily formed using this compound, is present in many enzyme inhibitors. Targeted synthesis of novel benzophenone derivatives could lead to new drugs for a range of diseases.

Antiparasitic and Antimicrobial Agents: N-benzoyl-2-hydroxybenzamides have shown activity against parasites like P. falciparum and Leishmania. nih.gov Using this compound to create new analogues of these compounds is a promising strategy for developing new antiparasitic drugs. nih.gov

Anti-inflammatory Agents: The compound is a precursor for synthesizing 4-aryl-3,4-dihydropyrimidin-5-carboxylates (DHPMs) and other heterocyclic systems that have demonstrated a wide spectrum of biological effects, including anti-inflammatory activity. sigmaaldrich.comchemicalbook.comnih.govsigmaaldrich.com

The following table highlights potential classes of biologically active compounds that can be synthesized using this compound.

| Compound Class | Potential Biological Activity | Synthetic Role of this compound |

| N-Acylbenzamides | Antiparasitic, Antimicrobial | Provides the N-benzoyl moiety. |

| Substituted Benzophenones | Enzyme Inhibition, Anticancer | Acts as the acylating agent in Friedel-Crafts reactions. |

| Dihydropyrimidinones (DHPMs) | Anti-inflammatory, Antiviral | Used as a key building block in multicomponent reactions. |

| Chalcone Analogues | Antioxidant, Anticancer | Serves as a precursor to one of the aromatic rings. |

Integration into Supramolecular Chemistry and Nanotechnology Research

The unique molecular architecture of this compound, featuring a reactive acyl chloride group and a bulky, sterically influential benzyloxy group, makes it an attractive candidate for applications in materials science, specifically in supramolecular chemistry and nanotechnology.

Future research directions include:

Liquid Crystal Synthesis: The rigid benzoyl core and the flexible benzyloxy tail are characteristic features of molecules that can form liquid crystalline phases. taylorandfrancis.com By reacting this compound with suitable aromatic alcohols or amines, novel liquid crystals with specific thermal and optical properties could be designed.

Functionalization of Nanomaterials: The reactive acyl chloride handle allows for the covalent attachment of the molecule to the surfaces of nanoparticles (e.g., silica, gold, carbon nanotubes) or polymers. This surface modification can be used to tune the solubility, stability, and self-assembly behavior of these nanomaterials.

Building Block for Supramolecular Assemblies: The molecule can serve as a key component in the construction of larger, well-defined supramolecular structures such as dendrimers, rotaxanes, or metal-organic frameworks (MOFs). The benzyloxy group can play a crucial role in directing the non-covalent interactions that govern the self-assembly of these complex architectures.

Q & A

Q. What are the standard laboratory methods for synthesizing 4-(Benzyloxy)benzoyl chloride?

A common method involves reacting 4-(Benzyloxy)benzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. For example, a protocol adapted from related acyl chloride syntheses uses reflux in dichloromethane with catalytic DMF, followed by removal of volatiles in vacuo to isolate the product as a pale yellow solid . Key considerations include maintaining an inert atmosphere (N₂) and stoichiometric excess of SOCl₂ (3–5 equivalents) to ensure complete conversion.

Q. How can researchers purify this compound to >95% purity?

Purification typically involves distillation under reduced pressure or column chromatography using silica gel with non-polar solvents (e.g., hexane/ethyl acetate). Evidence from analogous compounds (e.g., 4-bromobenzoyl chloride) highlights the importance of avoiding aqueous workup due to hydrolysis sensitivity. Purity validation via GC or NMR is recommended .

Q. What are the stability and storage requirements for this compound?

this compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (Ar or N₂) in airtight, corrosion-resistant containers at –20°C is advised. Stability tests on similar benzoyl chlorides indicate decomposition within hours if exposed to ambient humidity .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatization of this compound in peptide coupling?

Optimization strategies include:

- Stoichiometric control : Use 1.1–1.3 equivalents of acyl chloride relative to the nucleophile (e.g., amines) to minimize side reactions.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvent selection : Anhydrous dichloromethane or THF minimizes hydrolysis.

Evidence from ligand synthesis (e.g., BenzaPhos ligands) shows yields >70% under these conditions .

Q. What advanced analytical techniques are suitable for characterizing this compound and its derivatives?

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- NMR spectroscopy : ¹³C NMR distinguishes the carbonyl carbon (~170 ppm) and benzyloxy group (~70 ppm).

- X-ray crystallography : Resolves steric effects in crystalline derivatives (e.g., boronic acid pinacol esters) .

Q. How should researchers address contradictions in reported reactivity data for benzoyl chloride derivatives?

Systematic benchmarking under controlled conditions (temperature, solvent, catalyst) is critical. For example, discrepancies in hydrolysis rates between 4-substituted benzoyl chlorides may arise from electronic effects (e.g., electron-withdrawing groups accelerate reactivity). Cross-referencing kinetic studies with computational models (DFT) can clarify mechanisms .

Q. What safety protocols are essential for large-scale reactions involving this compound?

Beyond basic PPE (goggles, impervious gloves), advanced measures include:

- Leak-tight reactors : Use Schlenk lines or sealed flasks to prevent vapor release.

- Neutralization traps : Quench excess acyl chloride with chilled sodium bicarbonate.

- Ventilation : Local exhaust ventilation (LEV) systems to limit airborne exposure. Regulatory guidelines (OSHA, REACH) for corrosive solids (UN3261) must be followed .

Q. How can this compound be applied in supramolecular chemistry or polymer research?

Q. What are the best practices for troubleshooting decomposition during storage?

Decomposition often results from residual moisture or improper sealing. Pre-storage steps:

Q. How to ensure compliance with regulatory frameworks when disposing of waste containing this compound?

Follow protocols for corrosive organic solids:

- Neutralization : Hydrolyze with excess cold water in a fume hood, then adjust pH to 6–8.

- Documentation : Align with EPA (40 CFR Part 261) and REACH guidelines for hazardous waste .

Featured Recommendations